molecular formula C9H7F4NO2 B8250683 Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate

Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate

Cat. No.: B8250683
M. Wt: 237.15 g/mol
InChI Key: OPPFSZQNLBCMLB-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate is a fluorinated aromatic ester featuring an amino group at position 2, a fluorine atom at position 5, and a trifluoromethyl (-CF₃) group at position 4 of the benzene ring.

Properties

IUPAC Name

methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPFSZQNLBCMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Acid Activation : 2-Amino-5-fluoro-4-(trifluoromethyl)benzoic acid (1.95 mmol) is dissolved in methanol (10 mL) with concentrated H₂SO₄ (1 mL) as a catalyst.

  • Reflux : The mixture is heated under reflux for 18 hours.

  • Workup : After cooling, the solvent is evaporated, and the residue is purified via flash chromatography (petroleum ether:ethyl acetate = 30:1).

Yield : 94%.
Key Data :

ParameterValue
CatalystH₂SO₄
TemperatureReflux (65–100°C)
Reaction Time18 hours
Purity (HPLC)>99%

This method is scalable and avoids complex intermediates, though it requires careful handling of corrosive acids.

ParameterValue
CatalystPd(OAc)₂, dppf
Pressure100 psi CO
Temperature80°C
Selectivity>95%

This method is advantageous for introducing both the trifluoromethyl and ester groups in one pot but requires specialized equipment for high-pressure reactions.

Nucleophilic Fluorination via Halogen Exchange

Fluorine is introduced via halogen exchange using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).

Procedure:

  • Iodination : Methyl 2-amino-4-iodo-5-(trifluoromethyl)benzoate (2.7 mmol) is treated with N-iodosuccinimide (3.0 mmol) in trifluoroacetic acid.

  • Fluorination : The iodinated intermediate reacts with KF (5 equiv) in DMF at 100°C for 12 hours.

  • Purification : The product is isolated via column chromatography (hexane:ethyl acetate = 20:1).

Yield : 68%.
Key Data :

ParameterValue
Fluorinating AgentKF
SolventDMF
Temperature100°C
Purity98% (NMR)

This method is effective for late-stage fluorination but may require optimization to minimize side reactions.

Reductive Amination and Protecting Group Strategies

The amino group is introduced or protected using pivaloyl or acetyl groups to prevent side reactions.

Procedure:

  • Protection : 2-Amino-5-fluoro-4-(trifluoromethyl)benzoic acid is treated with pivaloyl chloride in THF.

  • Esterification : The protected acid is reacted with methanol and HCl gas.

  • Deprotection : The pivaloyl group is removed using NaOH (2M) at 60°C.

Yield : 75% (over three steps).
Key Data :

ParameterValue
Protecting AgentPivaloyl chloride
Deprotection AgentNaOH
Overall Yield75%

This approach ensures regioselectivity but adds synthetic steps.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times and improves yields.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Esterification94>99HighModerate
Carbonylation88>95ModerateHigh
Fluorination6898LowModerate
Reductive Amination7597ModerateHigh
Microwave-Assisted5195LowLow

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the fluoro and trifluoromethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of biological molecules, leading to various effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound’s closest analogs differ in substituent positions, functional groups, or halide substitutions. Key comparisons are summarized below:

Table 1: Comparative Analysis of Structural Analogs
Compound Name (CAS No.) Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Similarity Score* Key Properties/Applications
Methyl 2-amino-5-(trifluoromethyl)benzoate (117324-58-0) -NH₂ (2), -CF₃ (5) C₉H₈F₃NO₂ 235.16 0.94 Likely intermediate for bioactive molecules
Methyl 2-amino-4-(trifluoromethyl)benzoate (61500-87-6) -NH₂ (2), -CF₃ (4) C₉H₈F₃NO₂ 235.16 0.94 Similar electronic profile; potential agrochemical use
Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate (872624-53-8) -NH₂ (2), -CH₃ (5), -CF₃ (4) C₁₀H₁₀F₃NO₂ 249.19 0.91 Increased lipophilicity due to methyl group
Methyl 4-amino-3-(trifluoromethyl)benzoate (167760-75-0) -NH₂ (4), -CF₃ (3) C₉H₈F₃NO₂ 235.16 0.97 Altered substitution pattern affects ring reactivity
Methyl 5-amino-4-chloro-2-(trifluoromethyl)benzoate (1806970-48-8) -NH₂ (5), -Cl (4), -CF₃ (2) C₉H₇ClF₃NO₂ 253.61 Chlorine substitution enhances halogen bonding potential
2-Amino-4-fluoro-5-(trifluoromethyl)benzoic acid -NH₂ (2), -F (4), -CF₃ (5), -COOH C₈H₅F₄NO₂ 239.13 (estimated) Carboxylic acid form; higher solubility in polar solvents

*Similarity scores (0.91–0.97) reflect structural overlap with the target compound .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. This contrasts with analogs like Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate, where a methyl group (electron-donating) at position 5 increases lipophilicity . Replacement of fluorine with chlorine (e.g., CAS 1806970-48-8) introduces a heavier halogen, altering molecular weight (253.61 vs. ~237 for the target) and polarizability .
  • Functional Group Variations: Ester vs. Nitro vs. Amino Groups: Nitro-substituted analogs (e.g., CAS 1214328-90-1 ) exhibit stronger electron-withdrawing effects, reducing aromatic ring reactivity toward electrophilic substitution compared to amino-containing compounds.

Biological Activity

Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, which include an amino group and trifluoromethyl substituents. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C9H8F3N O2
  • CAS Number : 117324-58-0
  • Molecular Weight : 215.16 g/mol

The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, making it a valuable candidate for drug development and biological studies.

This compound interacts with various molecular targets through several mechanisms:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.
  • Hydrophobic Interactions : The trifluoromethyl group increases hydrophobic interactions with lipid membranes and proteins, enhancing cellular uptake and bioavailability.
  • Inhibition of Bacterial Enzymes : Preliminary studies suggest that this compound may inhibit bacterial DNA gyrase and topoisomerase IV, important targets for antibacterial agents .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness has been evaluated in vitro against both Gram-positive and Gram-negative bacteria, with promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.25 μg/mL
Enterococcus faecalis<0.03125 μg/mL
Klebsiella pneumoniae1–4 μg/mL
Acinetobacter baumannii<0.5 μg/mL

These findings suggest that the compound could serve as a lead in developing new antibacterial agents, particularly against multidrug-resistant strains .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The trifluoromethyl group is known to enhance pharmacokinetic properties, potentially leading to reduced inflammation in various models.

Case Studies

  • Study on DNA Gyrase Inhibition :
    A recent study synthesized a series of compounds similar to this compound and evaluated their inhibitory effects on bacterial DNA gyrase. Compounds demonstrated low nanomolar inhibition, indicating strong antibacterial activity against resistant strains .
  • In Vivo Efficacy :
    In vivo studies using mouse models have shown that derivatives of this compound can effectively reduce bacterial load in infections caused by Staphylococcus aureus. These studies highlight the potential for clinical applications in treating serious infections .

Applications in Drug Development

The unique properties of this compound make it a promising candidate for further development in pharmacology:

  • Lead Compound in Antibacterial Drugs : Its ability to inhibit critical bacterial enzymes positions it as a potential lead compound for new antibiotics.
  • Anti-inflammatory Agents : Further exploration into its anti-inflammatory properties could lead to new treatments for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 2-amino-5-fluoro-4-(trifluoromethyl)benzoate, and how can regioselectivity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step pathways:

  • Step 1 : Start with a substituted benzoic acid precursor. Introduce the amino group via nitration followed by reduction (e.g., catalytic hydrogenation or Sn/HCl).
  • Step 2 : Fluorination at position 5 can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH to avoid side reactions.
  • Step 3 : Trifluoromethylation at position 4 may employ Umemoto’s reagent or CF₃Cu-mediated cross-coupling.
  • Step 4 : Esterification with methanol under acidic conditions (e.g., H₂SO₄) yields the final product.
  • Regioselectivity : Use directing groups (e.g., -NH₂) and steric hindrance to control substituent positions. Monitor intermediates via TLC and HPLC .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., δ ~6.8–7.5 ppm for aromatic protons).
  • HPLC : Assess purity (>95% by area normalization) and monitor reaction progress.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~278.05 g/mol).
  • X-ray Crystallography : Resolves crystal structure and hydrogen-bonding networks for solid-state studies .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :

  • Drug Intermediate : Serves as a scaffold for kinase inhibitors or antimicrobial agents due to its electron-withdrawing (-CF₃) and hydrogen-bonding (-NH₂) groups.
  • Structure-Activity Relationship (SAR) Studies : Modify substituents to optimize binding to targets like enzymes or receptors.
  • Proteomics : Use radiolabeled derivatives (e.g., ¹⁸F or ¹⁹F NMR probes) to study protein interactions .

Advanced Research Questions

Q. How do electronic effects of the -CF₃ and -F substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The -CF₃ group deactivates the benzene ring, directing electrophiles to meta/para positions.
  • Ortho-Directing -NH₂ : The amino group enhances nucleophilic substitution at position 2.
  • Reactivity in Pd-Catalyzed Coupling : Use Buchwald-Hartwig conditions for C-N bond formation; -F substituents may slow transmetalation, requiring elevated temperatures .

Q. How can conflicting stability data (e.g., degradation under acidic vs. basic conditions) be resolved?

  • Methodological Answer :

  • Stress Testing : Expose the compound to pH extremes (1–14) and monitor degradation via HPLC.
  • Kinetic Studies : Determine half-life under accelerated conditions (40–60°C).
  • Stabilization Strategies : Use lyophilization for long-term storage or formulate as a co-crystal to enhance stability .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450).
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • MD Simulations : Study solvation effects and membrane permeability using GROMACS .

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